CAS number and physical properties of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside
CAS number and physical properties of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside
The following technical guide details the physicochemical properties, mechanistic action, and experimental applications of 6-Chloro-3-indoxyl-alpha-D-glucopyranoside (Salmon-alpha-D-Glc).
A Chromogenic Substrate for High-Fidelity Alpha-Glucosidase Detection
Executive Summary
6-Chloro-3-indoxyl-alpha-D-glucopyranoside (commonly referred to as Salmon-alpha-D-Glc ) is a precise chromogenic substrate used to detect the activity of alpha-glucosidase (EC 3.2.1.20). Unlike the more common X-alpha-Glc (which yields a blue precipitate), this compound releases a salmon/rose-colored precipitate (6,6'-dichloroindigo) upon enzymatic hydrolysis and subsequent oxidative dimerization.
This distinct color profile makes it an essential tool in multiplex chromogenic media , particularly for the isolation of Cronobacter species (formerly Enterobacter sakazakii) from powdered infant formula and for differentiating Enterobacteriaceae in clinical and food safety workflows.
Chemical Identity & Physical Properties[1][2]
This section serves as the primary datasheet for assay development and quality control.
Core Identifiers
| Property | Specification |
| Systematic Name | 6-Chloro-3-indoxyl-alpha-D-glucopyranoside |
| Common Synonyms | Salmon-alpha-D-Glc; Salmon-Glc; Rose-Glc |
| CAS Number | 467214-46-6 |
| Molecular Formula | C₁₄H₁₆ClNO₆ |
| Molecular Weight | 329.73 g/mol |
| MDL Number | MFCD00467206 |
Physical Characteristics
| Parameter | Data |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF (up to 20 mg/mL); Low solubility in water |
| Melting Point | ~188–190°C (Decomposes) |
| Purity | ≥ 98% (HPLC) |
| Storage Conditions | -20°C; Protect from light and moisture (Desiccate) |
Mechanistic Action
The utility of Salmon-alpha-D-Glc relies on a two-step reaction: enzymatic cleavage followed by spontaneous oxidative dimerization.
Reaction Pathway
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Enzymatic Hydrolysis: Bacterial alpha-glucosidase cleaves the glycosidic bond between the glucose moiety and the indoxyl core.
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Release: This releases 6-chloro-3-indoxyl (a soluble, colorless intermediate) and glucose.
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Oxidation: In the presence of atmospheric oxygen, two molecules of 6-chloro-3-indoxyl undergo oxidative dimerization.
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Precipitation: The resulting dimer is 6,6'-dichloroindigo , a highly insoluble salmon/pink precipitate that remains localized to the bacterial colony.
Mechanistic Diagram
Figure 1: The enzymatic hydrolysis of Salmon-alpha-D-Glc yields an unstable indoxyl intermediate, which oxidizes to form the insoluble salmon chromophore.
Applications in Microbiology
Target Organisms: Cronobacter spp.[4][5]
The primary application of Salmon-alpha-D-Glc is in the detection of Cronobacter species (e.g., C. sakazakii, C. malonaticus).
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Mechanism: Cronobacter spp.[1][2] possess a constitutive alpha-glucosidase.[3]
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Result: Colonies appear salmon-colored on agar containing this substrate.
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Differentiation: This distinguishes them from other Enterobacteriaceae that may lack this enzyme or when used in conjunction with other substrates (e.g., X-Gal for beta-galactosidase) to create differential color palettes.
Multiplexing (Dual-Color Assays)
Because the precipitate is salmon/pink, it can be combined with substrates that yield Blue, Green, or Magenta colors.
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Example: Combine Salmon-alpha-D-Glc (Pink, targets alpha-glucosidase) with X-beta-Gal (Blue, targets beta-galactosidase).
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Alpha-Glc (+) / Beta-Gal (-): Pink colonies (Cronobacter).
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Alpha-Glc (-) / Beta-Gal (+): Blue colonies (E. coli).
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Alpha-Glc (+) / Beta-Gal (+): Purple/Mixed colonies (Klebsiella spp., depending on strain).
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Experimental Protocols
Stock Solution Preparation
Safety Note: DMSO is a penetrant. Wear nitrile gloves and safety glasses.
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Weighing: Weigh 50 mg of Salmon-alpha-D-Glc powder.
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Solvent: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) .
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Note: Do not use water or buffer for the stock solution; the compound is hydrophobic and will not dissolve or may hydrolyze prematurely.
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-
Dissolution: Vortex until completely dissolved. The solution should be clear or slightly yellowish.
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Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Stable for 2–3 months.
Preparation of Chromogenic Agar
Target Concentration: 100–200 µg/mL (0.1–0.2 g/L).
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Media Base: Prepare 1 L of nutrient agar base (e.g., Tryptic Soy Agar or a selective base like Violet Red Bile Glucose Agar, depending on the target).
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Autoclave: Sterilize at 121°C for 15 minutes.
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Cooling: Allow the media to cool to 50°C in a water bath.
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Critical: Adding the substrate to boiling media can cause thermal degradation.
-
-
Addition: Add 2 mL of the 50 mg/mL Stock Solution (for a final conc. of 100 µg/mL) to the 1 L of molten agar.
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Mixing: Swirl gently to mix without introducing air bubbles.
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Pouring: Pour into Petri dishes and allow to solidify in the dark.
Workflow Diagram
Figure 2: Step-by-step workflow for preparing and using Salmon-alpha-D-Glc chromogenic media.
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| No Color (False Negative) | Substrate degraded by light/heat. | Ensure stock is stored at -20°C in dark. Add to agar only after cooling to 50°C. |
| Weak Color | Low oxygen availability. | Ensure aerobic incubation; the dimerization requires O₂. |
| Precipitate in Stock | Moisture contamination or cold DMSO. | Warm DMSO to RT before use. Ensure DMSO is anhydrous. |
| Background Color | Non-specific hydrolysis. | Reduce substrate concentration or increase media selectivity (e.g., add antibiotics). |
References
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Iversen, C., et al. (2008).[1] Cronobacter gen.[1][2] nov., a new genus to accommodate the organisms formerly known as Enterobacter sakazakii.[3] International Journal of Systematic and Evolutionary Microbiology.
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Perry, J. D. (2017). A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics. Clinical Microbiology Reviews. Retrieved from [Link]
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Glycosynth. (n.d.). Substrates for Alpha-Glucosidase. Retrieved from [Link]
- Restaino, L., et al. (2006). Efficacy of a chromogenic medium for the isolation and identification of Enterobacter sakazakii from powdered infant formula. Journal of Food Protection.
Sources
- 1. Genomic Characterization of Cronobacter spp. and Salmonella spp. Strains Isolated From Powdered Infant Formula in Chile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring of Salmonella and Cronobacter in Infant Formula [rapidmicrobiology.com]
- 3. Identification of “Cronobacter” spp. (Enterobacter sakazakii) - PMC [pmc.ncbi.nlm.nih.gov]
